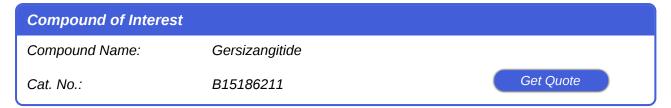


Cross-Species Therapeutic Efficacy of Gersizangitide: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of **Gersizangitide** (AXT-107) with current standard-of-care alternatives for neovascular retinal diseases, supported by available preclinical and clinical experimental data.

Executive Summary

Gersizangitide is an emerging therapeutic peptide with a novel dual mechanism of action, inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activating the Tie2 pathway. This dual action targets both vascular proliferation and leakage, key pathologies in diseases like wet age-related macular degeneration (AMD) and diabetic macular edema (DME). Preclinical studies in mice, rabbits, and minipigs have demonstrated its potential to suppress neovascularization and reduce vascular permeability. This guide presents a comparative overview of Gersizangitide's efficacy against established treatments such as Aflibercept, Ranibizumab, and Faricimab, based on data from various species.

Data Presentation

Table 1: Cross-Species Comparison of Efficacy in Reducing Choroidal Neovascularization (CNV)



Drug	Species	Model	Dosage	Efficacy Endpoint	Result	Citation
Gersizangit ide (AXT- 107)	Mouse	rho/VEGF (Type 3 CNV)	1 μg (intravitreal)	Suppressio n of CNV	Strong suppressio n	[1]
Aflibercept	Mouse	Laser- induced CNV	4 μg, 40 μg, 80 μg (intravitreal	Prevention of CNV formation	Significant decrease at 4 µg; complete prevention at 40 µg and 80 µg on Day 5	
Aflibercept	Mouse	Laser- induced CNV	15 mg/kg, 25 mg/kg (intraperito neal)	Smaller CNV lesion volume	Significant reduction at both doses on Day 14	[2]
Ranibizum ab	Monkey	Laser- induced CNV	Not specified (intravitreal)	Reduction in angiograph ic leakage	Greater reduction in leakage compared to PDT alone	[3]
Faricimab	Human	Wet AMD (TENAYA & LUCERNE trials)	6 mg (intravitreal)	Change in Best- Corrected Visual Acuity (BCVA)	Comparabl e vision gains to aflibercept given every two months, with extended dosing intervals of	[1]



up to 16 weeks

Table 2: Cross-Species Comparison of Efficacy in

Reducing Vascular Leakage

Drug	Species	Model	Dosage	Efficacy Endpoint	Result	Citation
Gersizangit ide (AXT- 107)	Mouse	LPS- induced uveitis	1 μg (intravitreal)	Vitreous albumin concentrati on	Significant reduction compared to PBS control at 48 hours	
Aflibercept	Rabbit	Chronic Retinal Neovascul arization (RNV)	500 μg (intravitreal)	Inhibition of RNV leakage	Complete blockage of leakage for approximat ely 8 weeks	
Aflibercept	Mouse	Laser- induced CNV	4 μg, 40 μg, 80 μg (intravitreal)	Prevention of vascular leak	Significant decrease at 4 µg; complete prevention at 40 µg and 80 µg on Day 5	
Ranibizum ab	Monkey	Laser- induced CNV	Not specified (intravitreal)	Reduction in angiograph ic leakage	No leakage observed at day 21 or 42 in combinatio n with PDT	



Table 3: Human Clinical Trial Efficacy Data for Wet AMD

Drug	Trial(s)	Dosage	Primary Efficacy Endpoint	Key Result	Citation
Gersizangitid e (AXT-107)	DISCOVER (Phase 1/2a)	125 μg, 250 μg, 500 μg (suprachoroid al)	Safety and bioactivity	Ongoing, topline results expected Q2 2025. No remarkable safety findings to date.	
Aflibercept	VIEW 1 & VIEW 2	2 mg every 8 weeks (after 3 initial monthly doses)	Proportion of patients maintaining vision (<15 letters lost) at Week 52	Non-inferior to ranibizumab 0.5 mg every 4 weeks.	
Ranibizumab	MARINA & ANCHOR	0.3 mg or 0.5 mg monthly	Mean change in visual acuity	Mean gains of 6.5–11.3 letters at 1 year vs. losses with sham or PDT.	
Faricimab	TENAYA & LUCERNE	6 mg every 12 or 16 weeks	Mean change in Best- Corrected Visual Acuity (BCVA)	Non-inferior to aflibercept given every 4 weeks.	

Experimental Protocols Laser-Induced Choroidal Neovascularization (CNV) in Mice



This model is a standard method for inducing CNV to mimic features of wet AMD.

- Animal Preparation: 6-8 week old C57BL/6J mice are anesthetized with a ketamine/xylazine mixture. Pupils are dilated with tropicamide eye drops.
- Laser Photocoagulation: A 532 nm diode laser is used to create four laser burns around the optic nerve of each eye. The laser settings (e.g., 230-280 mW power, 70 ms duration) are calibrated to rupture Bruch's membrane, indicated by the formation of a vapor bubble.
- Drug Administration: Test articles (e.g., **Gersizangitide**, Aflibercept) or vehicle are administered via intravitreal injection immediately after laser injury.
- Efficacy Assessment: At specified time points (e.g., 7 or 14 days post-laser), CNV formation and vascular leakage are assessed.
 - Fluorescein Angiography (FA): Mice are injected with fluorescein sodium, and retinal imaging is performed to visualize vascular leakage.
 - Choroidal Flat Mounts: Eyes are enucleated, and the RPE-choroid-sclera complex is dissected and stained with isolectin GS-IB4 to visualize the neovascular tufts. The area or volume of the CNV lesions is then quantified using imaging software like ImageJ.

Miles Assay for Vascular Permeability

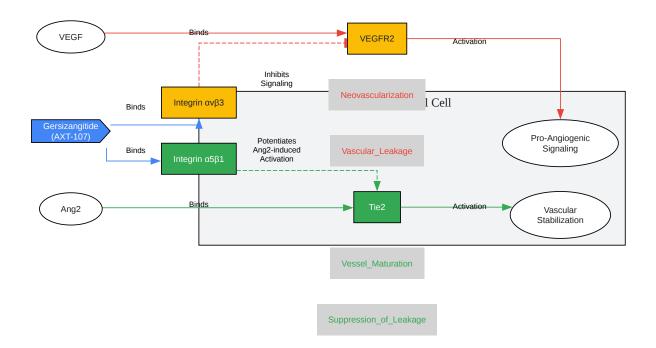
This assay measures changes in vascular permeability in vivo.

- Animal Preparation: Mice are anesthetized.
- Dye Injection: Evans blue dye (e.g., 0.5% solution), which binds to serum albumin, is injected intravenously (e.g., via the tail vein). Under normal conditions, the albumin-dye complex is retained within the vasculature.
- Induction of Permeability: A pro-inflammatory agent (e.g., VEGF or LPS) is injected intradermally or into the tissue of interest (e.g., vitreous).
- Quantification of Leakage: After a set period, the animal is euthanized, and the tissues are harvested. The extravasated Evans blue dye is extracted from the tissue using a solvent like formamide. The amount of dye is then quantified spectrophotometrically by measuring



absorbance at approximately 620 nm. This provides a quantitative measure of vascular leakage.

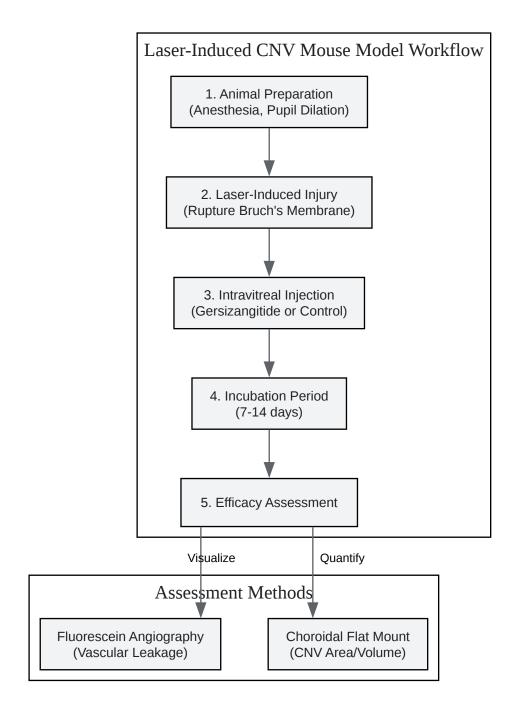
Mandatory Visualization



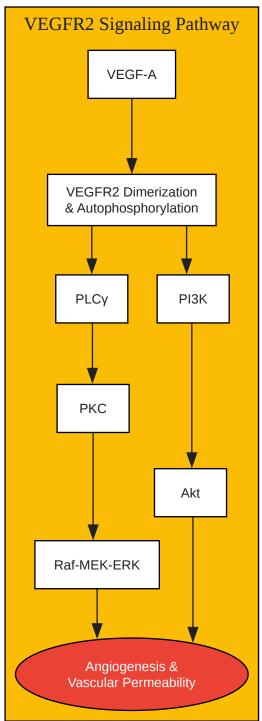
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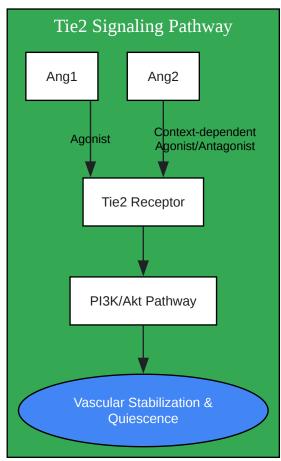
Caption: **Gersizangitide**'s dual mechanism of action.











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